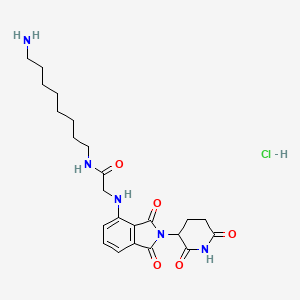
Thalidomide-NH-amido-C8-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-amido-C8-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a cereblon ligand derived from Thalidomide and a linker, making it useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-C8-NH2 (hydrochloride) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The resulting product is purified using chromatographic techniques to obtain Thalidomide-NH-amido-C8-NH2 (hydrochloride) in high purity.
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and linker molecules are synthesized and reacted under optimized conditions.
Scale-Up Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include modified versions of Thalidomide-NH-amido-C8-NH2 (hydrochloride) with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Thalidomide-NH-amido-C8-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-NH-amido-C8-NH2 (hydrochloride) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation . The molecular targets and pathways involved include the modulation of protein stability and regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C8-NH2: Another cereblon ligand-linker conjugate used in PROTAC synthesis.
Pomalidomide-PEG2-C2-NH2 hydrochloride: A similar compound with a different linker structure.
Biotin-Thalidomide: A biotinylated version of Thalidomide used for targeted protein degradation.
Uniqueness
Thalidomide-NH-amido-C8-NH2 (hydrochloride) is unique due to its specific linker structure, which provides distinct properties and advantages in PROTAC synthesis. Its ability to efficiently recruit target proteins to the ubiquitin-proteasome system makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C23H32ClN5O5 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-(8-aminooctyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C23H31N5O5.ClH/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31;/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31);1H |
InChI Key |
PAULFFOJMRUJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


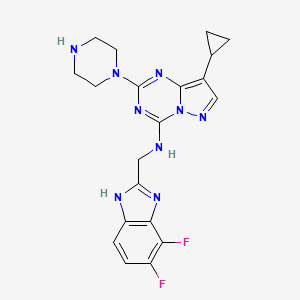
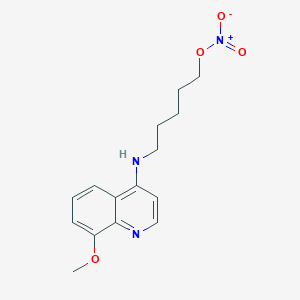

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)
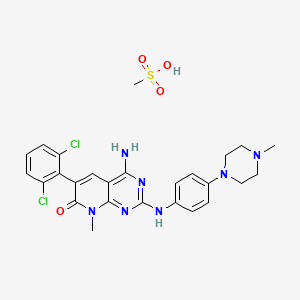

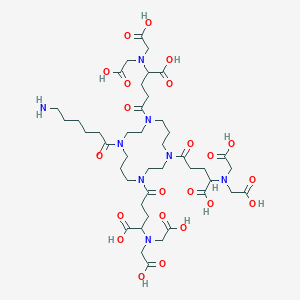

![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)
